1-(4-Ethylphenyl)-2-hydroxyethanone

Description

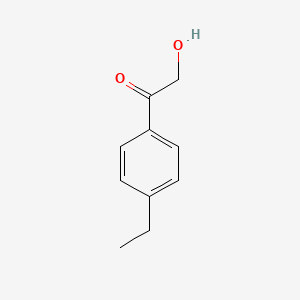

1-(4-Ethylphenyl)-2-hydroxyethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with an ethyl group at the para position and a hydroxyethyl ketone moiety. Its structure confers reactivity typical of aromatic ketones, including participation in hydrogen bonding (via the hydroxyl group) and electrophilic substitution reactions.

For example, structurally similar compounds like 1-(4-Fluorophenyl)-2-hydroxyethanone are documented in safety data sheets for laboratory use , while others interact with odorant-binding proteins .

Properties

IUPAC Name |

1-(4-ethylphenyl)-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPGEBXSRJFAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103323-24-6 | |

| Record name | 1-(4-ethylphenyl)-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Ethylphenyl)-2-hydroxyethanone, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a hydroxyl group attached to an ethanone structure, which is substituted with a 4-ethylphenyl group. This structural configuration is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit considerable antioxidant properties. A study evaluated the ability of various phenolic compounds to scavenge free radicals and found that derivatives with ethyl substitutions showed enhanced radical-scavenging activity due to increased electron donation capabilities.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 25 ± 3 | Radical scavenging |

| 4-Ethylphenol | 30 ± 2 | Radical scavenging |

| Gallic Acid | 15 ± 1 | Radical scavenging |

Antimicrobial Properties

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In vitro studies demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

The biological activities of this compound are believed to stem from its ability to interact with cellular components, leading to the modulation of oxidative stress and microbial growth inhibition.

- Antioxidant Mechanism : The hydroxyl group in the compound facilitates electron transfer, effectively neutralizing reactive oxygen species (ROS).

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of various phenolic compounds included this compound. It was found that this compound significantly reduced lipid peroxidation in liver homogenates when tested at concentrations ranging from 10 to 100 µM.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties were evaluated using agar diffusion methods. The results demonstrated that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Hydroxyacetophenones

Key Observations:

Substituent Effects on Reactivity: The ethyl group in this compound enhances lipophilicity compared to the fluoro analogue, which may influence binding affinity in biochemical systems (e.g., odorant-binding protein interactions) . Electron-withdrawing groups (e.g., sulfonyl in 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone) reduce nucleophilicity at the ketone group, altering reactivity in condensation reactions .

Hydrogen Bonding and Solubility: Compounds with multiple hydroxyl groups (e.g., 1-(3,4-Dihydroxy-6-methylphenyl)-2-hydroxyethanone) exhibit higher water solubility and stronger hydrogen-bonding capacity, as seen in their formation from carbohydrate degradation . Thioether/sulfonyl derivatives (e.g., 1-(2-Hydroxyphenyl)-2-(phenylthio)ethanone) display lower polarity, impacting their chromatographic behavior and solubility in organic solvents .

Case Study: Corrosion Inhibition

This highlights the critical role of substituent positioning and electronic effects in such applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.